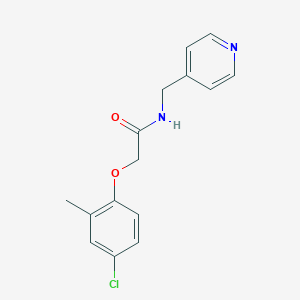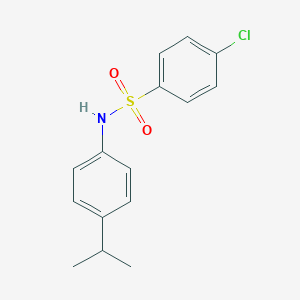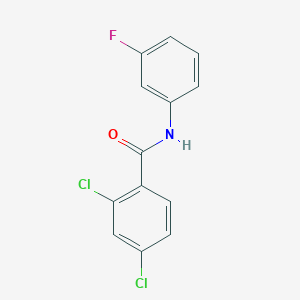![molecular formula C20H28N2O4S B270790 N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B270790.png)
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, also known as DMAC, is a synthetic compound that has been used extensively in scientific research. It is a bicyclic ketone that is structurally similar to cycloheximide, a well-known antibiotic. DMAC has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in the study of cellular processes.
Mécanisme D'action
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide exerts its effects by binding to specific targets within cells. Its mechanism of action is similar to that of cycloheximide, as both compounds bind to the ribosome and inhibit protein synthesis. This compound has also been shown to inhibit the activity of certain kinases, such as PKCα and PKCδ, by binding to the ATP-binding site of these enzymes. This results in the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to inhibit protein synthesis, which can lead to the accumulation of misfolded or unfolded proteins within cells. This can trigger the unfolded protein response, which is a cellular stress response that can lead to apoptosis. This compound has also been shown to inhibit the activity of certain kinases, which can affect cell signaling pathways. Additionally, this compound has been shown to inhibit the activity of RNA polymerase II, which is important in the regulation of gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several advantages as a tool for scientific research. It is a synthetic compound that can be easily synthesized in the laboratory. It has a high degree of selectivity for its targets, which allows for precise manipulation of cellular processes. Additionally, this compound has a relatively low toxicity, which makes it a safe tool for use in laboratory experiments.
However, there are also limitations to the use of this compound in laboratory experiments. It has a relatively short half-life, which means that it must be continuously administered to cells in order to maintain its effects. Additionally, this compound has been shown to have off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research involving N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide. One area of interest is the development of more selective analogs of this compound that can target specific kinases or other cellular targets. Another area of interest is the use of this compound in combination with other drugs, in order to enhance its effects or reduce its toxicity. Additionally, this compound may have potential therapeutic applications, particularly in the treatment of cancer or other diseases that involve dysregulated protein synthesis or cell signaling pathways.
Méthodes De Synthèse
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide can be synthesized using a variety of methods, but the most common approach involves the reaction of 5-aminosulfonyl-2-methylbenzoic acid with 4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-1,7-dione. The resulting compound is then treated with N,N-dimethylformamide dimethyl acetal to form this compound.
Applications De Recherche Scientifique
N-{5-[(dimethylamino)sulfonyl]-2-methylphenyl}-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has been used in a variety of scientific research applications, including the study of protein synthesis, cell signaling, and gene expression. It has been shown to inhibit protein synthesis by binding to the ribosome, thereby preventing the formation of peptide bonds. This compound has also been shown to inhibit the activity of certain kinases, which are important in cell signaling pathways. Additionally, this compound has been used as a tool to study the regulation of gene expression, as it can inhibit the activity of RNA polymerase II.
Propriétés
Formule moléculaire |
C20H28N2O4S |
|---|---|
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
N-[5-(dimethylsulfamoyl)-2-methylphenyl]-1,7,7-trimethyl-2-oxobicyclo[2.2.1]heptane-4-carboxamide |
InChI |
InChI=1S/C20H28N2O4S/c1-13-7-8-14(27(25,26)22(5)6)11-15(13)21-17(24)20-10-9-19(4,16(23)12-20)18(20,2)3/h7-8,11H,9-10,12H2,1-6H3,(H,21,24) |
Clé InChI |
YIBMUIHHMYIIKU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C |
SMILES canonique |
CC1=C(C=C(C=C1)S(=O)(=O)N(C)C)NC(=O)C23CCC(C2(C)C)(C(=O)C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



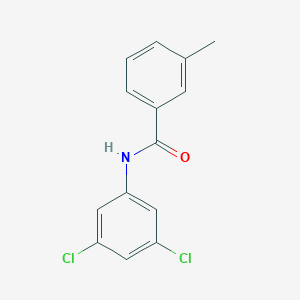

![N-(4-{[cyclohexyl(methyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B270713.png)
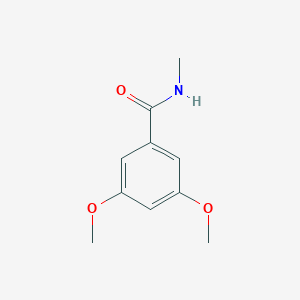
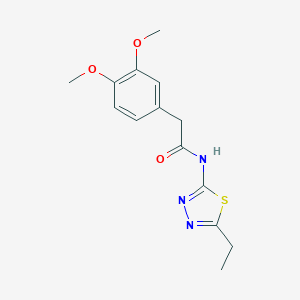
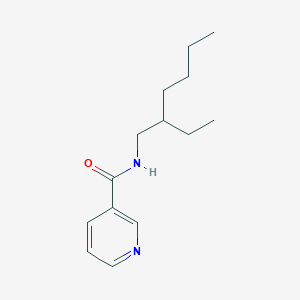
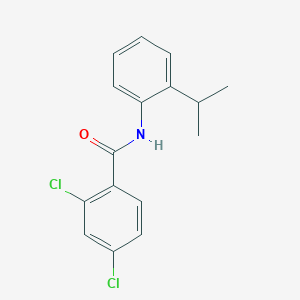

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]nicotinamide](/img/structure/B270723.png)
